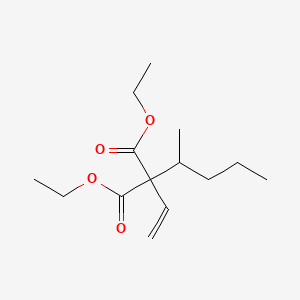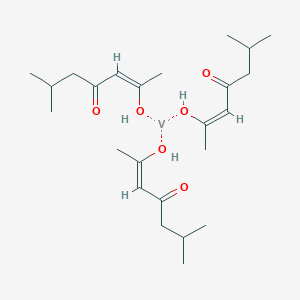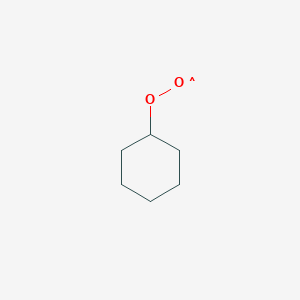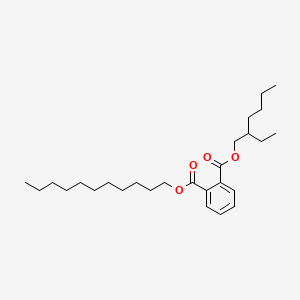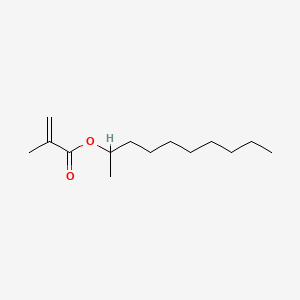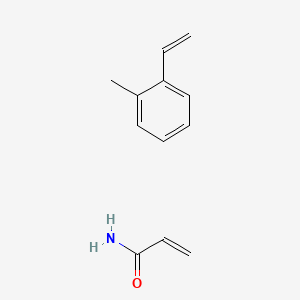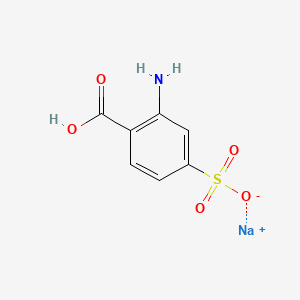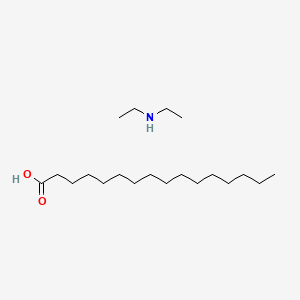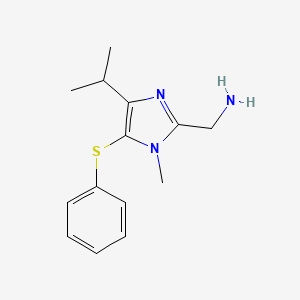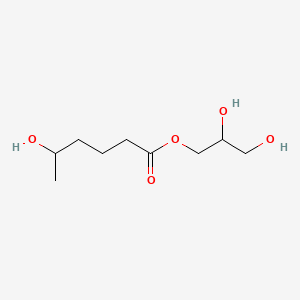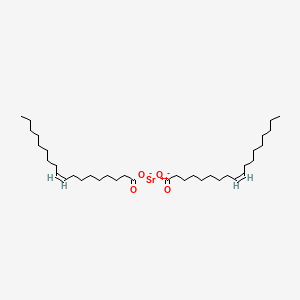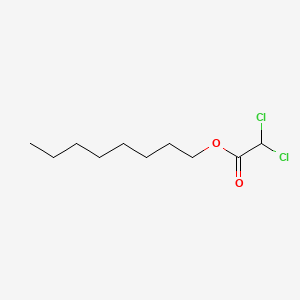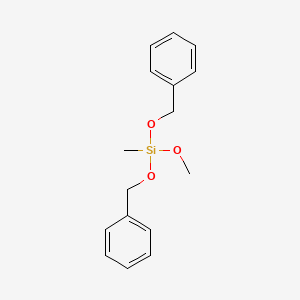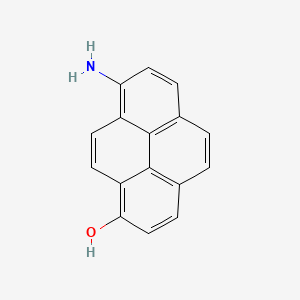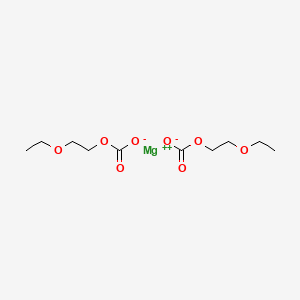
2-Ethoxyethyl hydrogen carbonate, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl hydrogen carbonate, magnesium salt is a chemical compound with the molecular formula C10H20MgO8 and a molecular weight of 292.57 g/mol . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxyethyl hydrogen carbonate, magnesium salt typically involves the reaction of magnesium carbonate with 2-ethoxyethanol and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows: [ \text{MgCO}_3 + 2 \text{C}_4\text{H}9\text{O}3 \text{C} \rightarrow \text{C}{10}\text{H}{20}\text{MgO}_8 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl hydrogen carbonate, magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced magnesium compounds.
Substitution: The compound can participate in substitution reactions where the ethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while reduction can produce magnesium hydrides .
Scientific Research Applications
2-Ethoxyethyl hydrogen carbonate, magnesium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl hydrogen carbonate, magnesium salt involves its interaction with various molecular targets and pathways. Magnesium ions (Mg2+) play a crucial role in regulating enzymatic reactions, maintaining physiological functions, and acting as natural calcium antagonists . The compound’s effects are mediated through its ability to modulate neurotransmitter action, increase ATP production, and reduce neuronal excitotoxicity .
Comparison with Similar Compounds
Similar Compounds
- Magnesium carbonate
- Magnesium oxide
- Magnesium hydroxide
Uniqueness
2-Ethoxyethyl hydrogen carbonate, magnesium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other magnesium compounds. Its ethoxyethyl group enhances its solubility and reactivity in various chemical and biological systems .
Properties
CAS No. |
97552-55-1 |
|---|---|
Molecular Formula |
C10H18MgO8 |
Molecular Weight |
290.55 g/mol |
IUPAC Name |
magnesium;2-ethoxyethyl carbonate |
InChI |
InChI=1S/2C5H10O4.Mg/c2*1-2-8-3-4-9-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
PLUIIVAYOYSYKD-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOC(=O)[O-].CCOCCOC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


